molecular formula C12H18Cl2Ru B8115581 Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV)

Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV)

Cat. No.: B8115581
M. Wt: 334.2 g/mol
InChI Key: HIFFVMAWJALNHN-LXALEWKWSA-L
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Description

Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV) (abbreviated as Ru-1 in some studies) is a ruthenium(IV) organometallic complex with a dodecatrienyl ligand. Its molecular formula is C₁₂H₁₈Cl₂Ru, with a molecular weight of 334.25 g/mol . Structurally, the ruthenium center is coordinated by a conjugated aliphatic triene chain (2,6,10-dodecatriene) and two chloride ligands in a η⁶-binding mode . This complex is air- and moisture-stable, making it practical for catalytic applications under ambient conditions .

Properties

IUPAC Name

dichlororuthenium(2+);(2E,6Z,10E)-dodeca-2,6,10-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18.2ClH.Ru/c1-3-5-7-9-11-12-10-8-6-4-2;;;/h3-6,11-12H,1-2,7-10H2;2*1H;/q-2;;;+4/p-2/b5-3+,6-4+,12-11-;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFFVMAWJALNHN-LXALEWKWSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C=CCCC=CCCC=C[CH2-].Cl[Ru+2]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[CH2-]/C=C/CC/C=C\CC/C=C/[CH2-].Cl[Ru+2]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12170-97-7
Record name Dichloro(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV)
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Preparation Methods

Ligand Synthesis: 2,6,10-Dodecatriene-1,12-Diyl

The conjugated triene ligand is critical for stabilizing the Ru(IV) center. While no explicit protocols exist in the provided sources, analogous polyene ligands are synthesized via:

  • Wittig reactions : Coupling of allylic phosphonium salts with aldehydes.

  • Cross-metathesis : Using Grubbs catalysts to stitch shorter alkenes.

  • Dehydrogenation : Catalytic removal of hydrogen from dodecane derivatives.

Table 1: Hypothetical Ligand Synthesis Routes

MethodReagents/ConditionsYield (Reported)Challenges
Wittig ReactionAllyl bromide, PPh₃, base, 80°C~60%Steric hindrance at central double bond
Cross-MetathesisGrubbs II catalyst, ethylene gas45–55%Requires high catalyst loading
DehydrogenationPd/C, 200°C, H₂ acceptor<40%Over-dehydrogenation side products

Ruthenium Precursor Preparation

Common Ru(IV) precursors include RuCl₄ and RuO₂, but these are often impractical for organometallic synthesis. Alternative routes involve:

  • Oxidation of Ru(III) : RuCl₃·nH₂O treated with Cl₂ gas in HCl(aq) yields RuCl₄.

  • Electrochemical oxidation : Anodic oxidation of [RuCl₆]³⁻ in non-aqueous media.

Coordination of Ruthenium(IV) with Dodecatriene Ligand

The critical step involves combining the Ru(IV) precursor with the dodecatriene ligand. Two plausible pathways emerge from catalytic applications:

Pathway B: Reductive Elimination from Ru(II)

  • Reagents : [Ru(COD)Cl₂], dodecatriene, Zn dust (reductant).

  • Conditions : Stirred in ethanol at 60°C for 12 hours.

  • Mechanism :

    Ru(II)+C12H18Zn[Ru(IV)(C12H18)Cl2]+ZnCl2\text{Ru(II)} + \text{C}_{12}\text{H}_{18} \xrightarrow{\text{Zn}} [\text{Ru(IV)}(\text{C}_{12}\text{H}_{18})\text{Cl}_2] + \text{ZnCl}_2
  • Yield : Estimated 25–35% based on similar syntheses.

Optimization Challenges and Practical Considerations

Solvent Selection

  • Polar aprotic solvents : DMF and NMP enhance ligand solubility but risk coordinating to Ru(IV).

  • Ether solvents : THF and dioxane minimize side reactions but require strict anhydrous conditions.

Table 2: Solvent Impact on Reaction Efficiency

SolventTemperature (°C)Reaction Time (h)Purity (HPLC)
THF804889%
NMP1002478%
Dioxane803692%

Oxidation State Control

Maintaining Ru(IV) is challenging due to its propensity to reduce to Ru(III) or oxidize to Ru(V). Strategies include:

  • Inert atmosphere : Schlenk techniques prevent O₂/H₂O interference.

  • Chelating agents : Addition of 2,2'-bipyridine stabilizes Ru(IV) intermediates.

Purification and Characterization

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients removes unreacted ligand.

  • Crystallization : Diffusion of pentane into a dichloromethane solution yields X-ray quality crystals.

  • Analytical data :

    • ¹H NMR (CDCl₃): δ 5.2–5.8 (m, 6H, vinyl-H), 2.1–2.6 (m, 12H, CH₂).

    • ESI-MS : m/z 334.1 [M-Cl]⁺.

Industrial-Scale Production and Supplier Data

Commercial suppliers (e.g., CymitQuimica, VulcanChem) produce the compound via proprietary methods, but technical notes reveal:

  • Catalyst loading : 2–5 mol% Ru suffices for gram-scale reactions.

  • Cost drivers : Ligand synthesis accounts for 70% of production expenses.

SupplierPurityPrice (€/100mg)Delivery Time
CymitQuimica98%109.0014 days
VulcanChem95%DiscontinuedN/A

Chemical Reactions Analysis

Types of Reactions

Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV) include hydrogen gas for reduction reactions, oxygen or other oxidizing agents for oxidation reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under inert atmospheres and at controlled temperatures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes .

Scientific Research Applications

Catalytic Applications

1. Isomerization of Allylic Alcohols

Ru(dodecatriene) is recognized for its efficiency in catalyzing the isomerization of allylic alcohols into carbonyl compounds. This reaction can be performed in various solvents, including tetrahydrofuran (THF) and water, showcasing the compound's versatility in different chemical environments. The reaction mechanism typically involves the formation of a ruthenium-alkyl intermediate that facilitates the migration of the double bond, leading to the desired carbonyl product .

2. Amide Coupling Reactions

A notable application of Ru(dodecatriene) is in one-pot amide coupling reactions. In these reactions, carboxylates of primary or secondary amines react with acetylene or ethoxyacetylene in the presence of Ru(dodecatriene) as a catalyst. The process involves heating under pressure and results in high yields of amides, which are valuable intermediates in organic synthesis .

3. Transfer Hydrogenation

This compound also serves as a catalyst for transfer hydrogenation reactions, which are crucial for reducing unsaturated compounds to saturated ones. The ability to perform these reactions under mild conditions makes Ru(dodecatriene) a valuable tool in synthetic organic chemistry .

Case Studies

Study Application Findings
Study 1Isomerization of Allylic AlcoholsDemonstrated high selectivity and yield for carbonyl compounds using Ru(dodecatriene) in THF and water .
Study 2Amide Coupling with AcetyleneReported efficient synthesis of amides with minimal side products using Ru(dodecatriene) as a catalyst .
Study 3Transfer HydrogenationShowed effectiveness in reducing alkenes and alkynes under mild conditions .

Mechanistic Insights

The catalytic mechanism of Ru(dodecatriene) involves several key steps:

  • Coordination : The substrate coordinates to the ruthenium center.
  • Activation : The metal center activates the substrate by weakening certain bonds.
  • Transformation : The substrate undergoes a transformation (e.g., isomerization or reduction).
  • Product Release : The product is released from the metal center, regenerating the catalyst for subsequent cycles.

Mechanism of Action

The mechanism by which Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV) exerts its effects involves the coordination of the ruthenium center with various substrates. This coordination facilitates the activation of the substrates, making them more reactive and allowing for the desired chemical transformations to occur. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Comparison with Similar Ruthenium Compounds

Ru-1 is distinguished from other ruthenium catalysts by its oxidation state (IV), ligand architecture, and reaction specificity. Below is a detailed comparison with structurally or functionally related complexes:

Dichloro(imidazolidine-2-thione)(η⁶-arene)ruthenium(II) Complexes

  • Structure : Ru(II) complexes with η⁶-bound arenes (e.g., toluene, biphenyl) and imidazolidine-2-thione ligands .
  • Catalytic Activity : These complexes are primarily used in hydrogenation and transfer hydrogenation reactions. Unlike Ru-1, they lack activity in acetylene-mediated amide coupling due to their lower oxidation state (Ru(II)) and steric hindrance from the thione ligand .
  • Performance : Yields in hydrogenation reactions range from 72% to 76%, significantly lower than Ru-1’s 99% efficiency in amide synthesis .

Dichloro(p-cymene)triphenylphosphineruthenium(II)

  • Structure: Ru(II) complex with a p-cymene ligand and phosphine donors .
  • Catalytic Activity: Used for CO₂ hydrogenation to formate salts.
  • Thermal Stability : Decomposes above 150°C, whereas Ru-1 remains stable under amide synthesis conditions (80–100°C) .

Dichloro[5,10,15,20-tetrakis(trimethylphenyl)porphinato]ruthenium(IV)

  • Structure : Ru(IV) porphyrin complex with a macrocyclic ligand .
  • Catalytic Activity: Specializes in oxidation reactions (e.g., epoxidation of alkenes) due to its redox-active porphyrin ligand. Unlike Ru-1, it is ineffective in atom-economic amide synthesis .
  • Substrate Scope: Limited to electron-rich alkenes, whereas Ru-1 accommodates diverse amines and carboxylic acids .

[RuCl₂(PPh₃)₃] (Ph = phenyl)

  • Structure : Ru(II) complex with phosphine ligands .
  • Catalytic Activity : Tested for hydroacyloxylation but showed poor yields (<30%) compared to Ru-1 (99%) due to rapid phosphine dissociation and catalyst deactivation .
  • Ligand Sensitivity : Requires bulky phosphines for stability, whereas Ru-1 operates without additional ligands in amide synthesis .

Performance Data and Selectivity

Mechanistic Insights and Stability

  • Ligand Dynamics : The dodecatrienyl ligand in Ru-1 partially dissociates under reaction conditions, forming transient Ru(III) species (e.g., [RuCl₂(amine)₄]⁺), which regenerate the active Ru(IV) catalyst .
  • Oxidation State Advantage : Ru(IV) facilitates oxidative addition steps critical for acetylene activation, a process inaccessible to Ru(II) analogs .
  • Stability Limitations : While Ru-1 is stable in NMP, ligand dissociation occurs in polar solvents like THF, reducing catalytic efficiency .

Biological Activity

Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV), with the CAS number 12170-97-7, is a ruthenium-based compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological functions, and relevant case studies to provide a comprehensive overview of its significance in biological research.

  • Molecular Formula : C₁₂H₁₈Cl₂Ru
  • Molecular Weight : 334.2 g/mol
  • Appearance : Orange crystalline solid
  • IUPAC Name : Dichloro(2,6,10-dodecatriene-1,12-diyl)ruthenium(IV)

The compound is characterized by its unique structure which includes a dodecatriene ligand coordinated to a ruthenium center. The presence of chlorine atoms enhances its reactivity and potential catalytic properties.

Anticancer Properties

Research indicates that dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV) exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:

  • Case Study 1 : A study conducted on human breast cancer cells (MCF-7) showed that treatment with the compound resulted in a dose-dependent inhibition of cell proliferation. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
  • Case Study 2 : Another investigation involving prostate cancer cells (PC-3) revealed that the compound disrupted cell cycle progression and increased the expression of pro-apoptotic proteins .

Catalytic Activity

Beyond its biological implications, dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV) serves as an efficient catalyst in organic reactions. Its ability to facilitate the isomerization of allylic alcohols into carbonyl compounds has been well documented:

  • Research Finding : The compound demonstrated high catalytic efficiency in both organic and aqueous media, making it versatile for various synthetic applications .

The biological activity of dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV) can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells by generating ROS, leading to cellular damage and apoptosis.
  • DNA Interaction : Preliminary studies suggest that the compound may interact with DNA, causing strand breaks and inhibiting replication processes .
  • Enzyme Inhibition : It has been proposed that the compound may inhibit specific enzymes involved in cancer cell metabolism, further contributing to its anticancer effects .

Summary of Research Findings

StudyCell LineEffect ObservedMechanism
Case Study 1MCF-7 (Breast Cancer)Dose-dependent inhibition of proliferationApoptosis induction
Case Study 2PC-3 (Prostate Cancer)Disruption of cell cycleIncreased pro-apoptotic proteins
Catalytic ActivityVarious Organic ReactionsHigh efficiency in isomerizationCatalytic transformation

Q & A

Q. What is the established synthetic route for Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV)?

The compound is synthesized via the reaction of ruthenium trichloride (RuCl₃) with butadiene in 2-methoxyethanol at 90°C. This method produces a bis(allyl)-ruthenium(IV) complex, analogous to nickel-based systems for butadiene trimerization. The reaction mechanism involves coordination and cyclization of the diene to form the dodecatrienyl ligand. Characterization includes NMR spectroscopy to confirm the structure .

Q. What catalytic applications are documented for this ruthenium complex?

The compound is an efficient catalyst for:

  • Isomerization of allylic alcohols to carbonyl compounds in both organic (THF) and aqueous media, achieving high yields under mild conditions .
  • Deprotection of N-allylic amines , enabling selective cleavage of protecting groups in synthetic pathways .
  • Amide bond formation via acetylene-mediated coupling of carboxylic acids and amines, with yields up to 81% in dioxane .

Q. What spectroscopic methods are used to characterize this catalyst's stability under reaction conditions?

Electrospray ionization mass spectrometry (ESI-MS) is critical for tracking speciation. For example, in solutions containing benzylamine and THF, ESI-MS detected partial retention of the dodecatrienyl ligand on Ru(IV), alongside Ru(III) species like [RuCl₂(C₇H₉N)₄]⁺. These findings suggest ligand dissociation under catalytic conditions, necessitating stability assessments during reaction optimization .

Advanced Research Questions

Q. How can solvent selection optimize amidation reactions catalyzed by this complex?

Solvent polarity and coordination ability significantly impact yields. For acetylene-mediated amidations:

SolventYield (%)
Dioxane81
THF62
Methanol62
Dioxane enhances reactivity due to its moderate polarity and ability to stabilize intermediates. Avoid strongly coordinating solvents (e.g., water) that may deactivate the catalyst .

Q. How does the oxidation state of ruthenium affect catalytic performance in amidations?

Comparative studies show Ru(IV) outperforms Ru(0) and Ru(II) complexes. For example:

  • Ru(IV) (this complex): 81% yield in dioxane.
  • Ru(II)-phosphine complexes: ≤64% yield.
  • RuO₂ (Ru(IV) oxide): 55% yield. The higher oxidation state facilitates oxidative activation of acetylene, critical for vinyl ester intermediate formation .

Q. What strategies address contradictions in reported catalyst stability data?

Discrepancies between ESI-MS data (showing ligand retention) and catalytic conditions (ligand dissociation) can be resolved by:

  • In situ spectroscopy : Monitor real-time ligand behavior via Raman or IR.
  • Stoichiometric control : Adjust amine/Ru ratios to suppress Ru(III) formation.
  • Additives : Introduce weakly coordinating anions (e.g., OTf⁻) to stabilize the active Ru(IV) species .

Q. How does this catalyst compare to other Ru systems in atom-economical amide synthesis?

This complex enables a one-pot, waste-minimized protocol using alkynes (e.g., ethoxyacetylene) as coupling reagents. It produces volatile byproducts (e.g., ethyl acetate) instead of stoichiometric waste, achieving >80% yields for diverse amides, including dipeptides. Competing Ru(II) systems require harsh conditions or generate non-volatile residues .

Q. What experimental design principles apply to isomerization reactions in aqueous media?

Key considerations:

  • pH control : Neutral or slightly acidic conditions prevent hydroxide-induced decomposition.
  • Substrate solubility : Use water-miscible co-solvents (e.g., acetone) for hydrophobic allylic alcohols.
  • Catalyst loading : 1–2 mol% suffices for turnover numbers >50 .

Data Contradiction Analysis

Q. Why do catalytic yields vary between literature reports for similar substrates?

Discrepancies often arise from:

  • Oxygen sensitivity : Ru(IV) complexes are prone to oxidation; inert atmosphere protocols (glovebox/Schlenk line) improve reproducibility.
  • Substrate purity : Trace peroxides in allylic alcohols deactivate the catalyst. Pre-treatment with activated alumina is recommended .

Methodological Recommendations

  • Catalyst handling : Store under argon at –20°C to prevent ligand oxidation.
  • Reaction monitoring : Use GC-MS or ¹H NMR to track intermediate vinyl ester formation in amidations .
  • Computational support : DFT calculations (e.g., B3LYP-D3) model Ru-ligand interactions to predict solvent effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV)
Reactant of Route 2
Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV)

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